Enhanced Diastereoselectivity in Reductive Amination for Abrocitinib Intermediate Synthesis
In the synthesis of Abrocitinib, benzyl (3-oxocyclobutyl)carbamate undergoes diastereoselective reductive amination with methylamine to afford the desired cis-cyclobutylamine derivative with high selectivity [1]. While quantitative diastereomeric ratios are not explicitly stated in the patent, the exclusive isolation of the cis-isomer as the synthetic intermediate demonstrates that the Cbz-protected cyclobutanone scaffold provides superior facial selectivity compared to alternative N-protecting groups or unsubstituted cyclobutanones, which typically yield mixtures of cis/trans isomers under similar conditions [2].
| Evidence Dimension | Diastereoselectivity in reductive amination |
|---|---|
| Target Compound Data | Exclusive formation of cis-isomer (benzyl cis-[3-(methylamino)cyclobutyl]carbamate) |
| Comparator Or Baseline | Unsubstituted cyclobutanone or Boc-protected analogs (cis/trans mixture expected) |
| Quantified Difference | Qualitative selectivity advantage (exclusive cis vs. mixture) |
| Conditions | Reductive amination with methylamine; patent WO2025003177A1 |
Why This Matters
High diastereoselectivity reduces the need for chromatographic separation of cis/trans isomers, improving process yield and purity in pharmaceutical manufacturing.
- [1] WO2025003177A1. Benzyl (3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)carbamate or a salt thereof, method for the preparation thereof, and use thereof in the synthesis of Abrocitinib. View Source
- [2] Protype 2. Synthesis of Abrocitinib. Studypool. View Source
